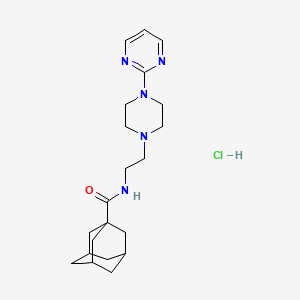
Adatanserin hydrochloride
概要
説明
アダタンセリン塩酸塩は、神経保護作用の可能性で知られている化学化合物です。 セロトニン1A受容体の部分アゴニストとセロトニン2Aおよびセロトニン2C受容体のアンタゴニストの混合物です . 当初、ワイエス社によって抗うつ薬の可能性として開発されましたが、最終的に臨床使用は中止されました . そのユニークな特性から、科学研究、特にうつ病や不安障害の研究において注目されています .
準備方法
アダタンセリン塩酸塩の合成には、いくつかの重要なステップが含まれます。
化学反応の分析
アダタンセリン塩酸塩は、以下のようなさまざまな化学反応を起こします。
チオ化: トルエン/トリエチルアミン中でローソン試薬と反応させて、チオアダタンセリンを生成します.
アルキル化: 水素化ナトリウム/テトラヒドロフラン中でヨウ化メチルと臭化ベンジルを用いたタンデム二重アルキル化により、ジアルキル化生成物を生成します.
科学研究の応用
アダタンセリン塩酸塩は、いくつかの科学研究に利用されています。
科学的研究の応用
Adatanserin hydrochloride has several scientific research applications:
Neuroprotection: It has been shown to be neuroprotective against ischemia-induced glutamatergic excitotoxicity, mediated by blockade of the serotonin 2A receptor.
Depression and Anxiety: Its potential use in the study of depression and anxiety disorders due to its mixed serotonin receptor activity.
Ischemic Efflux Inhibition: Inhibition of ischemic efflux of endogenous amino acids, which can be useful in neurochemical studies.
作用機序
アダタンセリン塩酸塩は、セロトニン受容体との相互作用を通じてその効果を発揮します。
セロトニン1A受容体: 部分アゴニストとして作用し、神経伝達を調節し、うつ病や不安の症状を軽減する可能性があります.
セロトニン2Aおよび2C受容体: アンタゴニストとして作用し、興奮毒性を遮断することで神経保護作用に寄与しています.
類似化合物の比較
アダタンセリン塩酸塩は、他の類似化合物と比較されています。
フリバンセリン: 別のセロトニン受容体モジュレーターですが、受容体親和性と臨床的応用が異なります.
ボリナンセリン: 選択的セロトニン2A受容体アンタゴニストで、主に研究に使用されます.
アダタンセリン塩酸塩の、異なるセロトニン受容体に対する部分アゴニストとアンタゴニスト活性のユニークな組み合わせは、これらの類似化合物とは異なり、神経化学および薬理学研究において貴重なツールとなっています .
類似化合物との比較
Adatanserin hydrochloride is compared with other similar compounds:
Flibanserin: Another serotonin receptor modulator, but with different receptor affinity and clinical applications.
Volinanserin: A selective serotonin 2A receptor antagonist, used primarily in research.
Roluperidone: A cyclic amide derivative with high affinity for serotonin 2A and sigma 2 receptors.
This compound’s unique combination of partial agonist and antagonist activities at different serotonin receptors distinguishes it from these similar compounds, making it a valuable tool in neurochemical and pharmacological research .
特性
CAS番号 |
144966-96-1 |
|---|---|
分子式 |
C21H32ClN5O |
分子量 |
406.0 g/mol |
IUPAC名 |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H31N5O.ClH/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20;/h1-3,16-18H,4-15H2,(H,22,27);1H |
InChIキー |
PPHCXMVJHQJEAK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5.Cl |
正規SMILES |
C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
144966-96-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
127266-56-2 (Parent) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
adatanserin N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide WY 50324 WY 50324 dihydrochloride WY-50324 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















